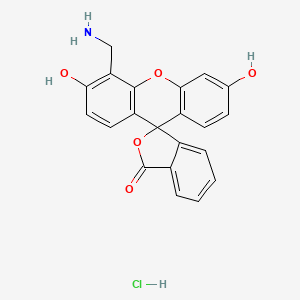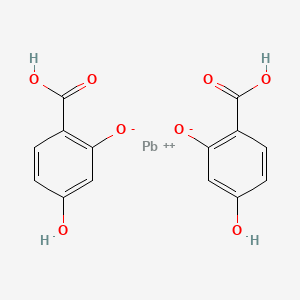
Mono(2-ethyl-5-hexenyl) Phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mono(2-ethyl-5-hexenyl) Phthalate: is a phthalate ester, a class of compounds widely used as plasticizers to increase the flexibility and durability of plastics. The molecular formula of this compound is C16H20O4, and it has a molecular weight of 276.33 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Mono(2-ethyl-5-hexenyl) Phthalate can be synthesized through the esterification of phthalic anhydride with 2-ethyl-5-hexen-1-ol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: The process may include additional purification steps, such as distillation or recrystallization, to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: Mono(2-ethyl-5-hexenyl) Phthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Aplicaciones Científicas De Investigación
Mono(2-ethyl-5-hexenyl) Phthalate is used in various scientific research applications, including:
Chemistry: As a model compound for studying esterification and hydrolysis reactions.
Biology: Investigating the effects of phthalates on cellular processes and toxicity.
Medicine: Researching the potential endocrine-disrupting effects of phthalates.
Industry: Evaluating the performance of plasticizers in polymer formulations
Mecanismo De Acción
The mechanism by which Mono(2-ethyl-5-hexenyl) Phthalate exerts its effects involves its interaction with cellular pathways. One of the primary pathways is the tryptophan-kynurenine-AHR pathway. The compound can increase cellular tryptophan and kynurenine levels, inducing the expression of tryptophan transporters and tryptophan 2,3-dioxygenase (TDO2). This leads to the activation of the aryl hydrocarbon receptor (AHR), which upregulates the expression of target genes such as CYP1A1 and CYP1B1 .
Comparación Con Compuestos Similares
Mono(2-ethyl-5-hexenyl) Phthalate can be compared with other similar phthalate esters, such as:
Mono(2-ethylhexyl) Phthalate (MEHP): A metabolite of di(2-ethylhexyl) phthalate (DEHP), commonly used as a plasticizer.
Mono(2-ethyl-5-oxohexyl) Phthalate (MEOHP): Another metabolite of DEHP, known for its potential endocrine-disrupting effects.
Mono(2-ethyl-5-hydroxyhexyl) Phthalate (MEHHP): A metabolite of DEHP, involved in the tryptophan-kynurenine-AHR pathway.
Uniqueness: this compound is unique due to its specific structure, which includes a hexenyl group. This structural feature may influence its reactivity and interaction with biological systems compared to other phthalate esters .
Propiedades
IUPAC Name |
2-(2-ethylhex-5-enoxycarbonyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O4/c1-3-5-8-12(4-2)11-20-16(19)14-10-7-6-9-13(14)15(17)18/h3,6-7,9-10,12H,1,4-5,8,11H2,2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUMWWVRSGNIKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC=C)COC(=O)C1=CC=CC=C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
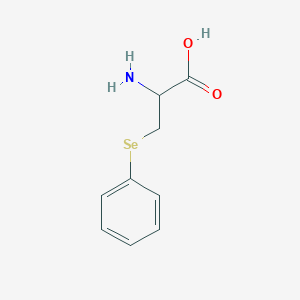
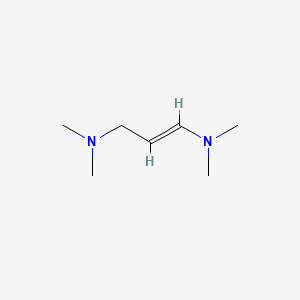
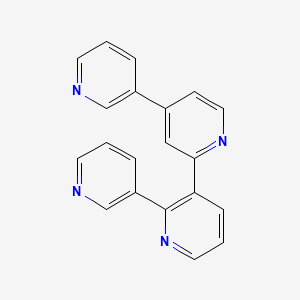
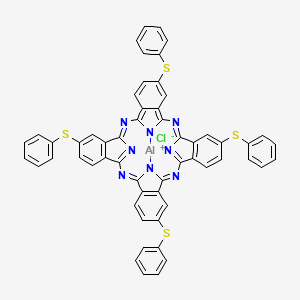
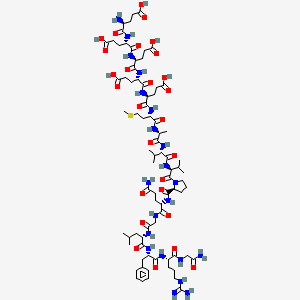
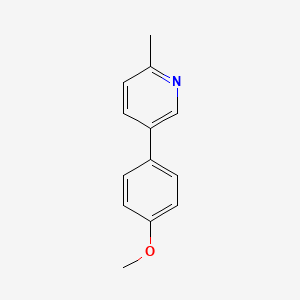
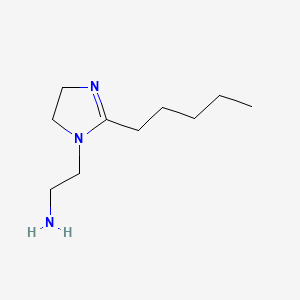

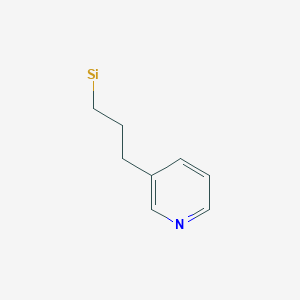

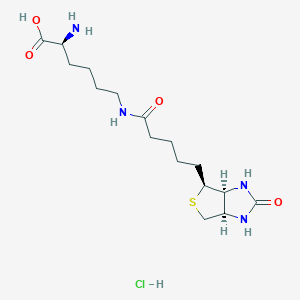
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one](/img/structure/B13827603.png)
